(1,1'-Biphenyl)-4-ol, 2,4'-dichloro-
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Overview
Description
(1,1’-Biphenyl)-4-ol, 2,4’-dichloro-: is an organic compound with the molecular formula C12H8Cl2O . It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2 and 4 positions, and a hydroxyl group is attached at the 4’ position. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 2,4’-dichloro- can be achieved through various methods, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-4-ol, 2,4’-dichloro- often involves chlorination of biphenyl followed by hydroxylation . The chlorination process uses chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be carried out using various oxidizing agents like hydrogen peroxide or sodium hypochlorite .
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-ol, 2,4’-dichloro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce biphenyl derivatives with fewer chlorine atoms .
Scientific Research Applications
(1,1’-Biphenyl)-4-ol, 2,4’-dichloro- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Research has investigated its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-ol, 2,4’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzymes involved in oxidative stress or modulate receptor activity in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the biphenyl moiety.
4-Chlorobiphenyl: Contains only one chlorine atom and lacks the hydroxyl group.
2,4’-Dichlorobiphenyl: Similar but lacks the hydroxyl group.
Uniqueness
(1,1’-Biphenyl)-4-ol, 2,4’-dichloro- is unique due to the presence of both chlorine atoms and a hydroxyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
53905-32-1 |
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Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
3-chloro-4-(4-chlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7,15H |
InChI Key |
TWTMZCBRSZGINH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
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